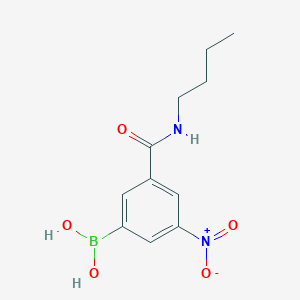

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[3-(butylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O5/c1-2-3-4-13-11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,2-4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFORXWKNBRZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657443 | |

| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-89-7 | |

| Record name | B-[3-[(Butylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are foundational pillars in contemporary medicinal chemistry and materials science. Their utility, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl structures prevalent in numerous pharmaceuticals. The compound (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid is a bespoke building block, engineered with specific functionalities—a nitro group for electronic modulation or further functionalization, a butylcarbamoyl moiety to probe binding interactions and enhance solubility, and the critical boronic acid group for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this valuable research chemical, elucidating the scientific rationale behind each procedural step.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid suggests a multi-step pathway commencing from a readily available starting material. The key bond disconnections point to a convergent synthesis strategy, wherein the arylboronic acid moiety is installed in the final step. This approach mitigates potential complications with the sensitive boronic acid group during intermediate transformations.

The proposed synthetic route is as follows:

-

Amidation: Conversion of 3-bromo-5-nitrobenzoic acid to N-butyl-3-bromo-5-nitrobenzamide.

-

Borylation: Palladium-catalyzed cross-coupling of the resulting aryl bromide with a boron source to yield the final product, (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid.

This strategy is predicated on the commercial availability and stability of the key precursor, 3-bromo-5-nitrobenzoic acid.

Experimental Protocols

PART 1: Synthesis of N-butyl-3-bromo-5-nitrobenzamide

This initial step involves the formation of an amide bond between the carboxylic acid of 3-bromo-5-nitrobenzoic acid and n-butylamine. The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and efficient method to facilitate this transformation.[1][2][3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Bromo-5-nitrobenzoic acid | 6307-83-1 | 246.02 | Light yellow crystalline solid.[4][5] |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Corrosive, moisture-sensitive liquid. |

| n-Butylamine | 109-73-9 | 73.14 | Flammable, corrosive liquid with a strong ammonia-like odor. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, colorless liquid; used as a solvent. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Colorless liquid base; acts as an acid scavenger. |

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid:

-

In a fume hood, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this suspension, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-bromo-5-nitrobenzoyl chloride.

-

-

Amide Bond Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve n-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-butyl-3-bromo-5-nitrobenzamide.

-

Purify the crude product by column chromatography on silica gel.

-

Causality and Experimental Choices:

-

The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic n-butylamine.

-

Triethylamine is employed as an acid scavenger to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of n-butylamine and driving the reaction to completion.

-

The aqueous workup is essential to remove unreacted starting materials, salts, and other water-soluble impurities.

PART 2: Synthesis of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

The final step is a Miyaura borylation reaction, a palladium-catalyzed cross-coupling of the aryl bromide with a diboron ester, followed by hydrolysis to the boronic acid.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| N-butyl-3-bromo-5-nitrobenzamide | 1881320-52-0 | 301.14 | Product from Part 1. |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | White crystalline solid. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 | Red crystalline solid; catalyst. |

| Potassium acetate (KOAc) | 127-08-2 | 98.14 | White crystalline solid; base. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Colorless liquid; solvent. |

Step-by-Step Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add N-butyl-3-bromo-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.

-

-

Workup and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1M HCl) or by purification on silica gel.

-

Causality and Experimental Choices:

-

The palladium catalyst is essential for the oxidative addition to the aryl bromide, initiating the catalytic cycle.

-

Potassium acetate acts as a base, which is crucial for the transmetalation step in the catalytic cycle.

-

Bis(pinacolato)diboron is a stable and easy-to-handle source of boron.

-

An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Workflow and Validation

Synthesis Workflow Diagram:

Caption: Synthetic route from 3-bromo-5-nitrobenzoic acid.

Product Validation and Characterization:

The identity and purity of the final product, (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid, must be confirmed through rigorous analytical techniques.

Analytical Data Summary:

| Analysis | Expected Outcome |

| ¹H NMR | Characteristic aromatic and aliphatic proton signals corresponding to the structure. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |

| Mass Spec (ESI) | [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight (C₁₁H₁₅BN₂O₅, MW: 266.06). |

| Purity (HPLC) | >95% purity is typically desired for research applications. |

Validation Logic Diagram:

Caption: Validation workflow for the final product.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Thionyl chloride: Highly corrosive and reacts violently with water. Handle with extreme care.

-

n-Butylamine: Flammable and corrosive. Avoid inhalation of vapors.

-

Palladium catalyst: Handle in a way that avoids generating dust.

-

-

Arylboronic Acids: While generally stable, some arylboronic acids can be mutagenic.[1] Handle with care and avoid inhalation or skin contact.

Conclusion

The synthesis of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid is a multi-step process that requires careful execution and adherence to established laboratory techniques. The outlined protocol, based on a robust amidation followed by a palladium-catalyzed borylation, provides a reliable pathway to this valuable synthetic building block. Rigorous purification and analytical validation are paramount to ensure the quality and suitability of the final compound for its intended applications in drug discovery and materials science.

References

-

The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link]

-

Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]

- CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents. (n.d.).

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).

- Nitrobenzoic acid amide derivatives - EP0081726B1 - Google Patents. (n.d.).

-

Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview - PubMed. (2021). Retrieved from [Link]

-

N-butyl-3-nitrobenzamide | C11H14N2O3 | CID 347748 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Direct amidation of esters with nitroarenes - PMC - NIH. (2017). Retrieved from [Link]

-

Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025). Retrieved from [Link]

-

3-bromo-5-nitrobenzoic acid - Stenutz. (n.d.). Retrieved from [Link]

-

Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate. (n.d.). Retrieved from [Link]

- US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents. (n.d.).

-

3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem. (n.d.). Retrieved from [Link]

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - Beilstein Journals. (2015). Retrieved from [Link]

-

3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem. (n.d.). Retrieved from [Link]

-

(3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836. (n.d.). Retrieved from [Link]

-

Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of substituted nitrophenylboronic acids

An In-depth Technical Guide to the Physicochemical Properties of Substituted Nitrophenylboronic Acids

Introduction

Substituted nitrophenylboronic acids (NPBAs) represent a pivotal class of organic compounds, bridging the gap between synthetic chemistry and functional applications in sensing, diagnostics, and pharmaceutical development. Their utility is fundamentally governed by a delicate interplay of physicochemical properties, which are, in turn, dictated by the nature and position of substituents on the aromatic ring. The presence of the electron-withdrawing nitro group, in concert with other functional moieties, imparts unique characteristics that modulate acidity, lipophilicity, solubility, and stability.

This technical guide provides a comprehensive exploration of these core properties. It is designed for researchers, scientists, and drug development professionals who seek to understand and harness the capabilities of NPBAs. We will move beyond mere data reporting to elucidate the underlying principles, provide robust experimental protocols for their characterization, and connect these properties to their practical performance in various applications.

Core Physicochemical Properties: A Deeper Dive

The functional behavior of any NPBA is not dictated by a single parameter but by the collective influence of several key physicochemical properties. Understanding these is paramount for rational design and application.

Acidity (pKa): The Key to Interaction

The most critical property of a boronic acid is its Lewis acidity, quantified by the acid dissociation constant (pKa). This parameter governs the equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and its corresponding anionic, tetrahedral boronate form (R-B(OH)₃⁻) in aqueous solution. This equilibrium is central to the primary interaction mechanism of boronic acids: the formation of reversible covalent complexes with diols, such as those found in carbohydrates.

The pKa value is highly sensitive to the electronic effects of substituents on the phenyl ring. Electron-withdrawing groups, such as the nitro (-NO₂) group, stabilize the anionic boronate form through resonance and inductive effects, thereby lowering the pKa (i.e., increasing acidity). The position of the nitro group is also critical; for instance, a nitro group in the ortho or para position exerts a stronger electron-withdrawing effect on the boron center than one in the meta position, leading to a lower pKa.

Caption: Equilibrium between the trigonal acid and tetrahedral boronate.

Lipophilicity (logP): The Gateway to Biological Systems

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a nonpolar (lipid) versus a polar (aqueous) environment. This property is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For applications in drug development or intracellular sensing, modulating logP is essential for achieving cell membrane permeability.

Substituents dramatically alter the logP of an NPBA. While the boronic acid group itself is polar, the aromatic ring is lipophilic. Adding hydrophobic groups (e.g., alkyl, halogen) will increase the logP, whereas adding polar groups (e.g., hydroxyl, carboxyl) will decrease it. The nitro group is considered to be relatively polar, generally leading to a lower logP compared to an unsubstituted phenylboronic acid.

Aqueous Solubility

Solubility in aqueous media is a prerequisite for most biological and sensing applications. Poor solubility can hinder the development of intravenous drug formulations, limit the effective concentration in assays, and lead to unreliable experimental results. The solubility of NPBAs is influenced by factors such as the pKa (the charged boronate form is generally more soluble than the neutral acid) and the presence of other polar or ionizable functional groups. Intramolecular hydrogen bonding, particularly in ortho-substituted NPBAs, can sometimes decrease water solubility by masking polar groups from the solvent.

Chemical Stability

Boronic acids are susceptible to several degradation pathways that can impact their shelf-life and utility. The most common is oxidative decomposition, which can be particularly relevant for electron-rich boronic acids. Another potential pathway is protodeboronation, the cleavage of the C-B bond, which is often catalyzed by acid or metal ions. The stability of NPBAs is generally enhanced by the electron-withdrawing nature of the nitro group, which makes the C-B bond more resistant to cleavage. However, proper storage conditions (e.g., cool, dry, and dark) are always recommended.

Experimental Characterization Protocols

Accurate and reproducible measurement of physicochemical properties is the foundation of reliable research. The following section provides validated, step-by-step protocols for determining the key parameters of NPBAs.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the neutral boronic acid and its anionic boronate conjugate have distinct UV-Vis absorbance spectra. By measuring the absorbance of the NPBA solution across a range of pH values, the pKa can be determined.

Rationale: This method is chosen for its high throughput, small sample requirement, and applicability to compounds with a chromophore (like the nitrophenyl group), which exhibits a pH-dependent spectral shift. The use of a buffer system with constant ionic strength is critical to minimize activity coefficient variations.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from approximately 2 units below to 2 units above the expected pKa. Ensure all buffers have the same ionic strength (e.g., 0.1 M, adjusted with KCl).

-

Stock Solution Preparation: Prepare a concentrated stock solution of the NPBA in a suitable solvent like DMSO or methanol (e.g., 10 mM).

-

Sample Preparation: For each pH buffer, add a small aliquot of the NPBA stock solution to the buffer in a quartz cuvette to reach a final concentration of ~50-100 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid shifts in the apparent pKa.

-

Spectrophotometric Measurement: For each sample, scan the UV-Vis spectrum from approximately 250 nm to 500 nm. Record the full spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum difference (λ_max_diff) in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms.

-

Plot the absorbance at this wavelength against the pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit). The pH at the inflection point of the curve is the pKa.

-

Caption: Workflow for spectrophotometric pKa determination.

Protocol: logP Determination by HPLC

This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.

Rationale: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be interpolated from its retention time.

Step-by-Step Methodology:

-

System Setup: Use a reverse-phase C18 column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration Standards: Prepare solutions of at least 5-6 compounds with well-established logP values that bracket the expected logP of the NPBA.

-

Sample Preparation: Prepare a solution of the test NPBA in the mobile phase or a compatible solvent.

-

HPLC Analysis:

-

Inject the calibration standards one by one and record their retention times (t_R).

-

Inject the NPBA sample and record its retention time.

-

-

Data Analysis:

-

Calculate the logarithm of the capacity factor, log(k), for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.

-

Determine the logP of the NPBA by interpolating its log(k) value onto the linear regression of the calibration curve.

-

Structure-Property Relationships (SPR)

The predictive power of SPR is invaluable in rational molecular design. For NPBAs, the electronic nature and position of substituents create clear and predictable trends.

| Compound | Substituent Position(s) | pKa | Experimental logP | Key Characteristics |

| 3-Nitrophenylboronic acid | meta-NO₂ | 7.95 | ~1.5 | Moderate acidity; common starting point. |

| 4-Nitrophenylboronic acid | para-NO₂ | 7.30 | ~1.4 | More acidic due to direct resonance withdrawal. |

| 2-Nitrophenylboronic acid | ortho-NO₂ | 7.10 | ~1.3 | Most acidic; potential for intramolecular H-bonding. |

| 3,5-Dinitrophenylboronic acid | meta, meta-NO₂ | 6.50 | ~1.2 | Significantly increased acidity from two nitro groups. |

| 4-Chloro-3-nitrophenylboronic acid | para-Cl, meta-NO₂ | 7.35 | ~2.1 | Increased lipophilicity from halogen. |

Note: logP values are approximate and can vary based on the experimental method.

The data clearly illustrates that electron-withdrawing groups lower the pKa. The effect is most pronounced when the group is in a position (ortho, para) that allows for resonance stabilization of the boronate anion. Halogenation, as seen with 4-chloro-3-nitrophenylboronic acid, predictably increases lipophilicity (logP) without drastically altering the pKa set by the nitro group.

Implications for Key Applications

The physicochemical properties are not abstract values; they directly translate to performance.

-

Glucose Sensing: For a boronic acid to function as a glucose sensor at physiological pH (~7.4), its pKa should be close to this value. This ensures that a significant population of the active tetrahedral boronate form is available to bind with glucose. NPBAs, with their tunable pKa values in the physiological range, are therefore excellent candidates for this application.

-

Drug Development: In designing NPBA-based enzyme inhibitors, logP and solubility are critical. The molecule must be soluble enough for formulation but also have an appropriate logP to cross cell membranes and reach its intracellular target. The pKa will also influence binding affinity, as the charge state of the boronic acid can affect its interaction with amino acid residues in the enzyme's active site.

Conclusion

The physicochemical properties of substituted nitrophenylboronic acids are the fundamental determinants of their function. Acidity (pKa), lipophilicity (logP), solubility, and stability are not independent variables but are intricately linked through molecular structure. By understanding the influence of substituents and employing robust experimental methods for characterization, researchers can rationally design and select NPBAs with tailored properties for advanced applications in sensing, diagnostics, and medicine. This guide provides the foundational knowledge and practical protocols to empower such innovation.

References

-

Title: Boronic Acids: New Coulometric Reagents for the Determination of Diols Source: Analytical Letters URL: [Link]

-

Title: Substituent Effects on the Acidity of Phenylboronic Acids Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

-

Title: Design of a new class of boronic acid-based fluorescent biosensors for glucose monitoring Source: Biosensors and Bioelectronics URL: [Link]

-

Title: The Rule of Five: A Simple Rule to Determine if a Chemical Compound Has Properties That Would Make It a Likely Orally Active Drug in Humans Source: Drug Discovery Today URL: [Link]

-

Title: pKa of Phenylboronic Acids and their Interactions with Fluoride and Dihydroxy Compounds Source: Journal of the Brazilian Chemical Society URL: [Link]

Spectroscopic and Analytical Profile of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid: A Technical Guide

Abstract

This technical guide provides a detailed analytical and spectroscopic profile of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid (CAS No. 871332-89-7).[1] As a specialized chemical intermediate, understanding its structural and electronic properties through spectroscopic analysis is critical for its application in drug discovery and materials science. While direct experimental spectra for this specific compound are not widely published, this document synthesizes a comprehensive, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures. This guide is intended for researchers, chemists, and quality control professionals requiring a robust analytical framework for the characterization of this molecule.

Introduction and Molecular Structure

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid is a substituted aromatic boronic acid. The molecule incorporates several key functional groups that define its chemical reactivity and spectroscopic signature: a phenylboronic acid moiety, a nitro group, and an n-butylamide substituent. The strategic placement of the electron-withdrawing nitro group and the amide functionality on the phenyl ring significantly influences the electronic environment of the aromatic protons and the acidity of the boronic acid.

Molecular Details:

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | (3-(n-Butylcarbamoyl)-5-nitrophenyl)boronic acid | [1] |

| CAS Number | 871332-89-7 | [1] |

| Molecular Formula | C₁₁H₁₅BN₂O₅ | [1] |

| Molecular Weight | 266.06 g/mol | N/A |

The structural features are visualized below, highlighting the key functional groups that are discussed in the subsequent spectroscopic sections.

Caption: Molecular structure of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the aromatic ring and standard chemical shifts for aliphatic chains.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amide proton, and the butyl chain protons. The electron-withdrawing nature of the nitro and boronic acid groups, along with the amide, will shift the aromatic protons significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 8.8 | Triplet (t) | 1H | Ar-H (H-4) | Located between two electron-withdrawing groups (amide and nitro), expected to be the most deshielded aromatic proton. Appears as a triplet due to coupling with H-2 and H-6. |

| ~8.7 - 8.5 | Doublet of Doublets (dd) | 1H | Ar-H (H-2 or H-6) | Deshielded by adjacent boronic acid and meta nitro group. |

| ~8.6 - 8.4 | Doublet of Doublets (dd) | 1H | Ar-H (H-6 or H-2) | Deshielded by adjacent nitro group and meta boronic acid. |

| ~8.5 - 8.3 | Triplet (t) | 1H | -C(=O)NH - | Amide proton, position is solvent and concentration dependent. Expected to couple with the adjacent CH₂ group. |

| ~8.2 (broad) | Singlet (s) | 2H | -B(OH | |

| )₂ | Boronic acid protons are acidic and often appear as a broad singlet; they can exchange with water in the solvent. | |||

| ~3.4 - 3.2 | Quartet (q) | 2H | -NH-CH₂ -CH₂-CH₂-CH₃ | Methylene group adjacent to the amide nitrogen. |

| ~1.6 - 1.4 | Sextet (sxt) | 2H | -NH-CH₂-CH₂ -CH₂-CH₃ | Methylene group of the butyl chain. |

| ~1.4 - 1.2 | Sextet (sxt) | 2H | -NH-CH₂-CH₂-CH₂ -CH₃ | Methylene group of the butyl chain. |

| ~0.9 | Triplet (t) | 3H | -NH-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR will show signals for each unique carbon atom in the molecule. The aromatic carbon signals will be influenced by the electronic nature of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Amide carbonyl carbon. |

| ~148 | C -NO₂ | Aromatic carbon attached to the highly electron-withdrawing nitro group. |

| ~140 | C -C(=O)NH | Aromatic carbon attached to the amide group. |

| ~135 | C -B(OH)₂ | Aromatic carbon attached to the boronic acid group; signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~132 | Ar-C H (C-4) | Aromatic methine carbon. |

| ~128 | Ar-C H (C-2 or C-6) | Aromatic methine carbon. |

| ~125 | Ar-C H (C-6 or C-2) | Aromatic methine carbon. |

| ~40 | -NH-CH₂ - | Aliphatic carbon adjacent to the nitrogen atom. |

| ~31 | -CH₂-CH₂ -CH₂-CH₃ | Aliphatic carbon of the butyl chain. |

| ~20 | -CH₂-CH₂ -CH₃ | Aliphatic carbon of the butyl chain. |

| ~14 | -CH₃ | Terminal methyl carbon. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid, Electrospray Ionization (ESI) would be a suitable technique.

Predicted MS Data (ESI):

| m/z (Mass-to-Charge Ratio) | Ion | Rationale |

|---|---|---|

| 267.11 | [M+H]⁺ | Molecular ion peak (protonated molecule). Calculated for C₁₁H₁₆BN₂O₅⁺. |

| 289.09 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. Calculated for C₁₁H₁₅BN₂O₅Na⁺. |

| 249.10 | [M+H-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 221.10 | [M+H-H₂O-CO]⁺ or [M+H-B(OH)₂-OH]⁺ | Potential fragmentation involving loss of carbon monoxide or fragmentation of the boronic acid. |

| 194.08 | [M+H - C₄H₉NH]⁺ | Cleavage of the amide bond with loss of butylamine. |

The fragmentation pathway would likely initiate with the loss of water from the boronic acid, followed by cleavage at the amide bond, which is a common fragmentation route for such structures.

Caption: Predicted ESI-MS fragmentation pathway.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Boronic Acid, -B(O-H )₂ | The broadness is due to hydrogen bonding. |

| ~3300 | N-H stretch | Amide, -C(=O)N-H | Secondary amide N-H stretching vibration. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Stretching vibrations of C-H bonds on the phenyl ring. |

| 2960 - 2850 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chain. |

| ~1680 | C=O stretch (Amide I) | Amide, -C=O | Carbonyl stretching is a strong, characteristic band. |

| 1590, 1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| ~1550 | N-H bend (Amide II) | Amide, -N-H | Bending vibration coupled with C-N stretching. |

| 1530, 1350 | N=O stretch | Nitro, -NO₂ | Asymmetric and symmetric stretching vibrations of the nitro group, which are typically very strong. |

| ~1380 | B-O stretch | Boronic Acid, B-O | Boron-oxygen bond stretching vibration. |

Proposed Experimental Protocols

To obtain the actual spectroscopic data, standardized and validated protocols are essential. The following outlines the methodologies that would be employed.

Synthesis Workflow

A plausible synthesis route starts from 3-carboxy-5-nitrophenylboronic acid, which can be activated and coupled with n-butylamine.

Caption: Proposed synthesis workflow for the target compound.

Protocol:

-

Activation: Dissolve 3-carboxy-5-nitrophenylboronic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes to form the activated ester.

-

Coupling: To the activated intermediate, add n-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

-

Mass Spectrometry:

-

Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-MS instrument.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform MS/MS analysis on the parent ion to confirm fragmentation patterns.

-

-

IR Spectroscopy:

-

Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid. The predicted NMR, MS, and IR data offer a detailed blueprint for confirming the identity, structure, and purity of this compound in a research or quality control setting. The outlined experimental protocols are based on established, reliable methods in organic synthesis and analytical chemistry, ensuring that researchers can confidently proceed with the synthesis and validation of this molecule.

References

A comprehensive search of scientific databases and chemical supplier catalogs was performed to gather information. While no direct experimental spectra were located, the following sources provide context on the compound and related structures.

-

Organic Syntheses. Procedure for the synthesis of (3,4,5-trifluorophenyl)boronic acid. Provides a general and reliable experimental procedure for the synthesis of phenylboronic acids, which can be adapted. URL: [Link]

- Google Patents.Preparation method of hydroxyphenylboronic acid. Describes general synthetic strategies for substituted phenylboronic acids, including Grignard and lithiation reactions.

Sources

A Technical Guide to the Computational Analysis of Nitrophenylboronic Acids' Electronic Properties

Preamble: The Convergence of Boron Chemistry and Computational Insight

Nitrophenylboronic acids (NPBAs) represent a fascinating class of molecules at the intersection of organic synthesis, sensor technology, and medicinal chemistry. The inherent Lewis acidity of the boronic acid moiety, combined with the potent electron-withdrawing nature of the nitro group, imbues these compounds with unique electronic characteristics that are highly sensitive to their molecular environment.[1][2] This sensitivity has positioned them as versatile building blocks for a range of applications, most notably in the design of chemosensors for saccharides, reactive oxygen species (ROS), and other biologically relevant analytes.[3][4][5]

Understanding and predicting the behavior of NPBAs is paramount for designing novel molecules with tailored functionalities. While experimental characterization is indispensable, computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides an unparalleled window into the electronic landscape of these molecules.[6] This guide serves as a technical exploration for researchers and drug development professionals, elucidating the core computational methodologies used to probe the electronic properties of NPBAs. We will move beyond a mere recitation of methods to explain the causality behind theoretical choices, ensuring a robust and validated approach to in silico investigation.

The Theoretical Workhorse: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure and properties of a molecule based on its electron density. This approach has proven highly effective for investigating the ground-state properties of organic molecules.[7]

Causality of Method Selection: The choice of a specific functional and basis set is a critical decision that directly impacts the quality of the results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , are frequently employed for their reliability in describing the electronic structure of organic systems.[6][8] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler DFT approximations.

-

Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p) , are standard choices. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds, particularly the B-C and B-O bonds in boronic acids. The "++" in larger basis sets signifies the inclusion of diffuse functions, which are crucial for describing systems with lone pairs or anions, and for accurately calculating properties like electron affinity.

Foundational Analysis: Geometry Optimization and Vibrational Frequencies

Before any electronic properties can be reliably calculated, one must first determine the molecule's most stable three-dimensional structure—its equilibrium geometry.

Protocol 1: Molecular Geometry Optimization

-

Input Structure Generation: Build the initial 3D structure of the nitrophenylboronic acid isomer (e.g., 2-nitrophenylboronic acid, 3-nitrophenylboronic acid[9], or 4-nitrophenylboronic acid[10]) using molecular modeling software (e.g., Avogadro, GaussView).

-

Calculation Setup:

-

Select a DFT method (e.g., B3LYP).

-

Choose an appropriate basis set (e.g., 6-31G(d,p)).

-

Specify the task as "Optimization."

-

Define the molecular charge (typically 0 for the neutral molecule) and spin multiplicity (typically a singlet).

-

-

Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.

-

Confirmation of Minimum: A critical self-validation step is to perform a subsequent "Frequency" calculation at the same level of theory. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum and requires further optimization.

Probing the Electronic Landscape: Key Properties and Their Interpretation

With an optimized geometry, we can now calculate and analyze the electronic properties that govern the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[11]

-

HOMO: Represents the orbital from which an electron is most easily donated (i.e., the site of oxidation). Its energy level correlates with the ionization potential.[11]

-

LUMO: Represents the orbital to which an electron is most easily accepted (i.e., the site of reduction). Its energy level correlates with the electron affinity.[11]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[12] A small gap suggests the molecule is more reactive and requires less energy for an electron to be excited, often corresponding to absorption of longer wavelength light.[12][13]

The strong electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid.[2][14] This effect is particularly pronounced on the LUMO, making nitrophenylboronic acids effective electron acceptors. The position of the nitro group (ortho, meta, or para) further modulates these energy levels due to differences in inductive and resonance effects.

// Energy Axis Energy_Axis [label="", shape=none]; {rank=same; Energy_Axis; LUMO_label; HOMO_label;} Energy_Axis -> LUMO_label [style=invis]; LUMO_label -> HOMO_label [style=invis]; Energy_Axis_line [shape=none, label="Energy"]; Energy_Axis_line -> Energy_Axis [dir=back, arrowhead=normal];

// LUMO LUMO_label [label="LUMO\n(Lowest Unoccupied\nMolecular Orbital)"]; LUMO [shape=box, label="", style=filled, fillcolor="#FFFFFF", color="#EA4335", width=1.5, height=0.2];

// HOMO HOMO_label [label="HOMO\n(Highest Occupied\nMolecular Orbital)"]; HOMO [shape=box, label="↑↓", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=0.2];

// Energy Gap and Excitation Arrow subgraph { edge [arrowhead=normal, style=dashed, color="#34A853"]; HOMO -> LUMO [label=" Excitation (ΔE = E_LUMO - E_HOMO)", fontcolor="#202124", fontsize=10]; }

// Connections LUMO_label -> LUMO [style=dotted]; HOMO_label -> HOMO [style=dotted]; } caption { label="Diagram 2: The HOMO-LUMO energy gap and electronic excitation."; fontcolor="#5F6368"; } END_DOT

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[15][16] It maps the electrostatic potential onto the molecule's electron density surface.

-

Color Convention: Regions of negative potential (electron-rich, susceptible to electrophilic attack) are typically colored red. Regions of positive potential (electron-poor, susceptible to nucleophilic attack) are colored blue. Green and yellow areas represent intermediate or near-neutral potentials.[17][18]

Interpretation for NPBAs: For a typical nitrophenylboronic acid, an MEP map will reveal:

-

Intense Red Regions: Around the oxygen atoms of both the nitro group and the boronic acid's hydroxyl groups. These are the primary sites for hydrogen bonding and coordination with electrophiles.

-

Intense Blue Regions: Around the hydroxyl hydrogens of the boronic acid, highlighting their acidic nature.[16]

-

Modified Aromatic Ring: The nitro group's strong electron-withdrawing effect pulls electron density from the aromatic ring, making the ring generally more electron-deficient (less red/more green-blue) compared to unsubstituted benzene. This influences its reactivity in aromatic substitution reactions.[2][19]

This visualization is invaluable for predicting intermolecular interactions, such as how an NPBA sensor molecule will dock with its target analyte (e.g., a diol-containing saccharide).[20][21][22]

Acidity and pKa Prediction

The boronic acid group is a Lewis acid, capable of accepting a hydroxide ion from water to form a more stable tetracoordinate boronate species.[1] The equilibrium of this reaction is defined by the pKa. Electron-withdrawing substituents, like the nitro group, increase the Lewis acidity of the boron center, thereby lowering the pKa value compared to unsubstituted phenylboronic acid.[1][23]

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. This requires sophisticated models that account for solvent effects, often using a Polarizable Continuum Model (PCM). Accurate pKa prediction is computationally demanding and requires careful consideration of the conformations of both the acid and its conjugate base.[23]

Comparative Electronic Properties of NPBA Isomers

The position of the nitro group has a profound impact on the electronic properties. A comparative analysis using DFT provides clear, quantitative insights.

| Property | 2-Nitrophenylboronic Acid | 3-Nitrophenylboronic Acid | 4-Nitrophenylboronic Acid |

| HOMO Energy (eV) | Lower | Intermediate | Higher |

| LUMO Energy (eV) | Lower | Intermediate | Lowest |

| HOMO-LUMO Gap (eV) | Intermediate | Largest | Smallest |

| Dipole Moment (Debye) | Highest | Intermediate | Lowest |

| Predicted pKa | Lower (more acidic) | Intermediate | Lowest (most acidic) |

| Note: This table represents generalized trends derived from the principles of electronic effects. Absolute values depend on the specific level of theory and solvent model used. The para-isomer often exhibits the strongest electronic effects due to direct resonance, leading to the lowest LUMO and smallest gap. |

Conclusion and Future Directions

Computational studies provide an indispensable framework for understanding and predicting the electronic properties of nitrophenylboronic acids. By employing DFT, researchers can efficiently perform geometry optimizations, analyze frontier molecular orbitals, and visualize charge distributions through MEP maps. These theoretical insights directly inform the rational design of new NPBA derivatives for applications in drug development, catalysis, and advanced sensor technology. Future work will likely focus on more dynamic simulations to understand the binding processes of NPBA-based sensors in complex biological media and the use of machine learning models trained on DFT data to accelerate the discovery of molecules with desired electronic properties.

References

-

Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Semantic Scholar. Available at: [Link]

-

Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. ACS Publications. Available at: [Link]

-

Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. PubMed. Available at: [Link]

-

Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. Journal of Chemical Information and Modeling. Available at: [Link]

-

Kinetic Evidence for High Reactivity of 3-Nitrophenylboronic Acid Compared to Its Conjugate Boronate Ion in Reactions with Ethylene and Propylene Glycols. R Discovery. Available at: [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. ePrints Soton. Available at: [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Springer. Available at: [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

-

Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Available at: [Link]

-

MCQ-214: About Phenyl Boronic acid nitration. YouTube. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

-

Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Publishing. Available at: [Link]

-

Electrostatic Potential Maps and Bond Polarity. YouTube. Available at: [Link]

-

Viewing Electrostatic Potential Maps. Avogadro. Available at: [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Semantic Scholar. Available at: [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. PubMed. Available at: [Link]

-

Molecular electrostatic potential maps reveal the e ff ect of... ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [https://application.wiley-vch.de/books/sample/352731391 boronic_c01.pdf]([Link] boronic_c01.pdf)

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. ResearchGate. Available at: [Link]

-

Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available at: [Link]

-

Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

-

Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate. Available at: [Link]

-

Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters of Some Biginelli Adducts. ResearchGate. Available at: [Link]

-

01.05 Electrostatic Potential Maps, Dipole Moments, and Partial Charges. YouTube. Available at: [Link]

-

A Walk through Recent Nitro Chemistry Advances. NIH. Available at: [Link]

-

HOMO-LUMO Energy Gap. Schrödinger. Available at: [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. Available at: [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH. Available at: [Link]

-

Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential analysis of a novel chalcone derivative. Banaras Hindu University. Available at: [Link]

-

3-Nitrophenylboronic Acid. PubChem. Available at: [Link]

-

Probing Reactivity with External Forces: The Case of Nitroacetamides in Water. MDPI. Available at: [Link]

-

A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[20][22]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. MDPI. Available at: [Link]

-

DFT study of CO and NO adsorption on boron nitride (BN)n=3-5 nano clusters. ResearchGate. Available at: [Link]

-

Boronic acid adsorption on TiO2 rutile (110): A DFT+U study. ResearchGate. Available at: [Link]

-

DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. ResearchGate. Available at: [Link]

-

On the Electrochromic Properties of Borepins: A Computational Prediction. NIH. Available at: [Link]

-

Computational adsorption and density functional theory (DFT) studies on the corrosion inhibition potentials of some phenyl-urea derivatives. Academic Journals. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 24067-17-2|(4-Nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 11. ossila.com [ossila.com]

- 12. learn.schrodinger.com [learn.schrodinger.com]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 16. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Characteristics of Functionalized Arylboronic Acids

Foreword

Arylboronic acids (ABAs) and their derivatives are cornerstones of modern organic synthesis, materials science, and medicinal chemistry.[1][2][3] Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is unparalleled, and their unique ability to reversibly bind with diols has positioned them as critical components in glucose sensors and targeted drug delivery systems.[2][4] However, for all their synthetic versatility, the successful application of ABAs in drug development and process chemistry is profoundly governed by a single, often challenging, physicochemical property: solubility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors that dictate the solubility of functionalized arylboronic acids. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles, provide field-proven strategies for solubility modulation, and detail robust methodologies for accurate solubility assessment. Our focus is on the "why" behind the "how"—the causal relationships that empower scientists to anticipate challenges, design better molecules, and formulate more effective products.

The Fundamental Physicochemistry of Arylboronic Acids

Understanding the solubility of an arylboronic acid begins with appreciating its unique chemical nature. The molecule is inherently dichotomous, featuring a nonpolar, organic aryl ring and a polar, inorganic boronic acid group [-B(OH)₂]. This structure imparts specific properties that are central to its solubility behavior.

Lewis Acidity and Hybridization

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. In aqueous solution, it can accept a hydroxide ion to convert from a trigonal planar, sp²-hybridized state to a more soluble, tetrahedral, sp³-hybridized anionic boronate species [R-B(OH)₃]⁻.[2][5] The equilibrium of this reaction is pH-dependent and is a primary driver of aqueous solubility.

The Boroxine Conundrum: A Dehydration Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][6] This equilibrium exists in both the solid state and in solution.[4][7][8]

The formation of boroxines is a critical, and often complicating, factor. Boroxines are significantly less polar and thus generally less soluble in aqueous media than their corresponding monomeric acids.[9] The presence of an unknown or variable mixture of acid and boroxine can lead to inconsistent experimental results, particularly in solubility measurements.[8][10] The equilibrium position is influenced by substituents on the aryl ring, the solvent, and the presence of water.[8]

Key Factors Governing Aqueous Solubility

The solubility of a functionalized ABA in water is not a static value but a dynamic property influenced by a confluence of interdependent factors.

The Dominant Role of pH

The pKa of most simple arylboronic acids is around 9.[2] Below this pKa, the neutral, sp²-hybridized form dominates, which often has limited aqueous solubility. As the pH of the solution rises above the pKa, the equilibrium shifts towards the formation of the anionic tetrahedral boronate species [R-B(OH)₃]⁻. This charged species is significantly more polar and, consequently, more water-soluble. Therefore, the aqueous solubility of virtually all arylboronic acids increases dramatically at alkaline pH.[9]

The Impact of Aryl Ring Substituents

The type and position of functional groups on the aryl ring profoundly influence solubility through a combination of electronic, steric, and hydrogen-bonding effects.[4]

-

Electronic Effects: Electron-withdrawing groups (EWGs), such as -NO₂, -CF₃, or -CN, increase the Lewis acidity of the boron atom. This lowers the compound's pKa, meaning the more soluble anionic boronate form begins to dominate at a lower, more physiologically relevant pH.[5] Conversely, electron-donating groups (EDGs) decrease Lewis acidity and raise the pKa.

-

Positional Isomerism (Steric Effects): The location of a substituent matters. For example, an ortho-substituent can disrupt the crystal lattice packing that exists in the solid state, leading to a lower lattice energy and potentially higher solubility compared to its meta or para isomers.[4][11]

-

Hydrophilicity/Hydrophobicity: The introduction of polar, hydrogen-bond-donating or -accepting groups (e.g., -OH, -COOH, -NH₂) can enhance aqueous solubility. In contrast, increasing the size of nonpolar alkyl or aryl substituents will generally decrease it.[12]

| Substituent Example | Position | Electronic Effect | General Impact on Aqueous Solubility (at neutral pH) | Rationale |

| -OCH₃ | para | Donating (EDG) | Decrease | Increases pKa, reducing ionization. |

| -CF₃ | para | Withdrawing (EWG) | Increase | Decreases pKa, increasing ionization.[11] |

| -COOH | meta | Withdrawing (EWG) | Increase | Decreases boronic acid pKa and adds a hydrophilic, ionizable group.[11] |

| -iso-butoxy | ortho | Donating (EDG) | Significant Increase | The steric bulk at the ortho position disrupts intermolecular hydrogen bonding and crystal packing, overriding the electronic effect.[4][11] |

Solubility in Organic Solvents

While aqueous solubility is paramount for biological applications, solubility in organic solvents is crucial for synthesis, purification, and formulation.[8]

-

General Trends: Arylboronic acids typically exhibit good solubility in polar aprotic solvents like ethers (THF, Diethyl ether) and ketones (acetone), moderate solubility in chlorinated solvents like chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane or hexanes.[1][11]

-

Esterification: A common strategy to modulate solubility is to convert the boronic acid to a boronate ester, such as a pinacol ester. These derivatives are more stable against dehydration/boroxine formation and are generally much more soluble in a wider range of organic solvents than the parent acids.[1][7][11] This is a key consideration for reaction optimization, particularly for Suzuki-Miyaura couplings where solvent choice can dictate reaction efficiency.[8]

Advanced Strategies for Solubility Enhancement

For drug development, achieving adequate aqueous solubility is a frequent and formidable challenge. Several advanced strategies can be employed to overcome this hurdle.

Complexation with Polyols

One of the most effective strategies involves the formation of reversible covalent complexes with 1,2- or 1,3-diols, such as sugars or polyols (e.g., mannitol, sorbitol).[2][9] This interaction forms a five- or six-membered cyclic boronate ester.

This strategy is powerful for two key reasons:

-

Boroxine Inhibition: The formation of the cyclic ester sterically and electronically prevents the trimerization of the boronic acid into its less soluble boroxine form.[9]

-

pKa Lowering: Complexation with a polyol significantly lowers the apparent pKa of the boronic acid, by up to 3 pH units.[9] This increases the population of the more soluble anionic boronate species at or near physiological pH (7.4), leading to a dramatic increase in solubility—in some cases, more than 10-fold.[9]

This principle is the basis for the formulation of the proteasome inhibitor drug Velcade® (bortezomib), which is lyophilized with mannitol to ensure its stability and solubility upon reconstitution.[9]

Experimental Protocols for Solubility Assessment

Accurate and reproducible solubility data is the bedrock of rational drug design and development. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Differentiating Kinetic and Thermodynamic Solubility

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug at a specific temperature and pressure.[13][14] It represents the most stable state and is the "gold standard" for pre-formulation and lead optimization.[14]

-

Kinetic Solubility: This is determined by dissolving a compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer until precipitation is observed.[14][15] The resulting value often represents a supersaturated, metastable state and is typically higher than the thermodynamic solubility.[13][15] Due to its high-throughput nature, it is widely used for screening large numbers of compounds in early drug discovery.[16]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.

Methodology:

-

Preparation: Add an excess amount of the solid arylboronic acid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but poorly soluble or slowly dissolving compounds may require longer.

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically HPLC-UV or LC-MS/MS.[16]

-

Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial after the experiment. Analyze its solid form using a technique like X-Ray Powder Diffraction (XRPD). Compare this to the XRPD pattern of the starting material. If the pattern has changed, it indicates a phase transformation (e.g., to a more stable polymorph or a hydrate), and the measured solubility corresponds to the new form, not the original one.[13] This step is essential for trustworthiness.

Protocol: Kinetic Solubility

This protocol is a high-throughput method for early-stage compound screening.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the arylboronic acid in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer to each well.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired test concentration, ensuring the final DMSO percentage is low (typically ≤2%) to minimize its solubilizing effect.[16] Perform serial dilutions across the plate.

-

Incubation: Cover the plate and incubate at a constant temperature (e.g., room temperature) for a set period, typically 2 to 24 hours.[16] During this time, compounds with solubility below their concentration will precipitate.

-

Precipitate Removal: Filter the plate (using a filter plate) or centrifuge it to separate the precipitated solid from the solution.

-

Quantification: Transfer the clear filtrate/supernatant to a new analysis plate and determine the compound concentration using a high-throughput analytical method like HPLC-UV or nephelometry (which measures light scattering from fine precipitates). The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Conclusion and Outlook

The solubility of functionalized arylboronic acids is a complex interplay of pH, molecular structure, solid-state properties, and solution-state equilibria. The tendency to form less-soluble boroxine anhydrides presents a unique challenge not seen with other acidic functional groups. However, a thorough understanding of these principles provides a clear path forward. By strategically modifying aryl substituents, controlling pH, and employing formulation techniques like polyol complexation, researchers can effectively navigate these challenges. The implementation of robust, fit-for-purpose solubility assays—kinetic for early screening and thermodynamic for definitive characterization—is essential for generating reliable data to guide the design and development of the next generation of arylboronic acid-based therapeutics and materials.

References

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Semantic Scholar. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Boronic acid - Wikipedia. Wikipedia. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

-

Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

-

Overview of structure, properties and derivatives of boronic acid. IJCPS. [Link]

-

Properties of a model aryl boronic acid and its boroxine. PubMed. [Link]

-

Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. ResearchGate. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. [Link]

-

The graphite-catalyzed ipso-functionalization of arylboronic acids in an aqueous medium: metal-free access to phenols, anilines, nitroarenes, and haloarenes. NIH. [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

Kinetic and thermodynamic solubility values of some bioactive compounds. PubMed. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

-

(PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ijcps.com [ijcps.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols: Utilizing Electron-Deficient Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] At the heart of this transformation lies the transmetalation of an organoboron species to a palladium(II) center.[2][5] While the reaction is robust for a wide range of substrates, the use of electron-deficient boronic acids presents a unique set of challenges.

Electron-deficient boronic acids are characterized by the presence of electron-withdrawing groups on the aryl ring, which decreases their nucleophilicity.[6] This reduced nucleophilicity can lead to a sluggish transmetalation step, often the rate-limiting step in the catalytic cycle, resulting in low reaction yields.[6][7] Furthermore, these substrates are often more susceptible to side reactions such as protodeboronation, where the boronic acid group is cleaved by a proton source, and homo-coupling.[6][8][9]